2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

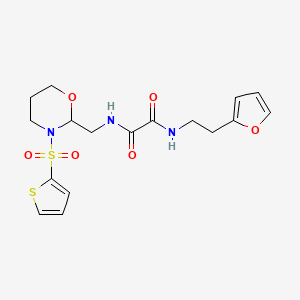

The compound “2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, and an isoindoline-1,3-dione moiety .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, 1,2,3-triazoles can generally be synthesized through the Huisgen 1,3-dipolar cycloaddition, which is a type of click chemistry . This reaction typically involves the reaction of an azide with a terminal or internal alkyne .Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is a five-membered ring containing two nitrogen atoms and three carbon atoms . The cyclopropyl group is a three-membered carbon ring, and the isoindoline-1,3-dione moiety is a bicyclic structure containing a six-membered benzene ring fused to a five-membered ring containing two carbonyl groups .Chemical Reactions Analysis

The 1,2,3-triazole ring is known for its high chemical stability. It is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . For instance, the anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are generally inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form hydrogen bonds, which is a key interaction in supramolecular assemblies .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can act as a linker between two biomolecules, enabling the study of biological systems .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can mimic the amide bond, making them useful in peptide and protein synthesis .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, allowing for the visualization of biological processes .

Materials Science

1,2,3-triazoles are used in materials science . They can enhance the properties of materials, such as their thermal stability and mechanical strength .

Future Directions

The 1,2,3-triazole ring is a privileged structure in medicinal chemistry and materials science, and new synthetic methods and applications are being explored . Future research may focus on developing new synthetic methods, studying the biological activity of these compounds, and designing new drugs based on these structures .

Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells. It plays a crucial role in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation .

Mode of Action

The compound acts as an inhibitor of the VHL protein . By binding to VHL, it prevents the protein from carrying out its normal function of tagging hypoxia-inducible factor (HIF) for degradation. This leads to an accumulation of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis and angiogenesis .

Biochemical Pathways

The inhibition of VHL affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded. When VHL is inhibited, HIF accumulates and induces the expression of various genes, including those involved in erythropoiesis and angiogenesis .

Result of Action

The result of the compound’s action is the enhancement of erythropoiesis and angiogenesis . This can be beneficial in the treatment of conditions such as anemia, particularly in patients with chronic kidney disease or those undergoing cancer chemotherapy . Additionally, it may aid in wound healing and reducing scarring .

properties

IUPAC Name |

2-[2-(4-cyclopropyltriazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-14-11-3-1-2-4-12(11)15(21)19(14)8-7-18-9-13(16-17-18)10-5-6-10/h1-4,9-10H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVWFBWURAGPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)